(R)-2-Chloro-1-(4-methoxyphenyl)ethanol
Overview
Description
“®-2-Chloro-1-(4-methoxyphenyl)ethanol” is a derivative of “1-(4-Methoxyphenyl)ethanol” which is also known as “®-MOPE, 4-Methoxyphenethyl alcohol, 1-(4-methoxyphenyl)ethanol”. It is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 .
Synthesis Analysis
The synthesis of “®-2-Chloro-1-(4-methoxyphenyl)ethanol” can be achieved through the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using Saccharomyces uvarum as a biocatalyst . The reaction conditions including pH, incubation temperature, time, and agitation level can be optimized to achieve higher conversion and enantiomeric excess .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)ethanol” consists of a benzene ring with a methoxy group (OCH3) and an ethanol group (CH2CH2OH) attached to it . The most stable conformer was found to have the OH group directed toward the π electron system of the benzene ring .Chemical Reactions Analysis
The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters . The biocatalysts provide a clean and ecofriendly way to perform chemical reactions under mild conditions and high selectivity for the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)ethanol” include a molecular weight of 152.190 Da, a boiling point of 334-336 °C, a melting point of 26-28 °C, and a density of 1.058±0.06 g/cm3 .Scientific Research Applications
It serves as an intermediate in the synthesis of antihistamines such as diphenhydramine hydrochloride and loratadine. Biocatalytic production of its enantiomer, (S)-1-(4-methoxyphenyl)ethanol, using Lactobacillus senmaizuke, has been optimized, achieving over 99% conversion and enantiomeric excess (Kavi, Özdemir, Dertli, & Şahin, 2021).
It can be synthesized with high enantioselectivity using biocatalysis. For instance, a study demonstrated the synthesis of the (R)-enantiomer of 1-(4-methoxyphenyl)ethanol with enhanced enantiomeric excesses through lipase-mediated kinetic resolutions (Brown, Davies, & Sousa, 1993).
The compound plays a role in stereoselective syntheses, such as in the preparation of Ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products like L-carnitine (Kluson et al., 2019).
Its synthesis can be improved in various reaction systems, such as ionic liquid-containing co-solvent systems and biphasic systems, which affect the catalytic performance of biocatalysts (Lou Wenyong, 2011).
The compound's synthesis is also relevant in the context of ethanol production from syngas, where Rh-based catalysts are used for catalyzing the synthesis, and understanding the reaction mechanism is crucial for designing better catalysts (Choi & Liu, 2009).
Resolution of racemic 1-(4-methoxyphenyl) ethanol using immobilized lipase has been investigated, demonstrating high substrate tolerance and excellent enantioselectivity (Wang et al., 2020).
The compound has been used as a chiral intermediate in the synthesis of Miconazole, an antifungal agent. A bacterial strain capable of highly stereoselective biocatalysis was identified for this purpose (Miao, Liu, He, & Wang, 2019).
Safety And Hazards
Future Directions
The future directions for “®-2-Chloro-1-(4-methoxyphenyl)ethanol” could involve further optimization of the biocatalytic production process, as well as exploration of its potential applications in the synthesis of various drug intermediates . The discovery of new biocatalysts, able to produce optically pure compounds in an economic way and under mild conditions, is an issue of great interest .
properties
IUPAC Name |
(1R)-2-chloro-1-(4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKUPFFQWYOHD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659601 | |
Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloro-1-(4-methoxyphenyl)ethanol | |
CAS RN |
186345-05-1 | |
Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.